molecular formula C12H7ClN2O2S B1421583 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255784-16-7

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Numéro de catalogue: B1421583
Numéro CAS: 1255784-16-7
Poids moléculaire: 278.71 g/mol
Clé InChI: YBORZOIYAUOICC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Molecular Formula: C12H7ClN2O2S, Average Mass: 278.710) is a fused bicyclic pyrimidine derivative of significant interest in medicinal chemistry and oncology research . Thieno[3,2-d]pyrimidine scaffolds are recognized as purine isosteres, enabling them to interact with diverse biological targets, which makes them versatile scaffolds for drug discovery . Research indicates that halogenated thieno[3,2-d]pyrimidine analogs exhibit potent antiproliferative activities against a range of cancer cell lines, including mouse lymphocytic leukemia (L1210), acute lymphoblastic leukemia (CCRF-CEM), and human cervical adenocarcinoma (HeLa) . Structure-activity relationship (SAR) studies highlight that the chlorine substituent is critical for this biological activity . Some compounds in this class have been demonstrated to induce apoptosis in cancer cells, suggesting a potential mechanism for their cytotoxic effects . Beyond oncology, this chemical class has also shown selective antifungal activity, for instance against Cryptococcus neoformans . The pyrimidine core is a key pharmacophore in many approved drugs and is known to enhance pharmacokinetic properties by efficiently forming hydrogen bonds and acting as a bioisostere for other aromatic systems . This product is intended for research purposes to further explore these mechanisms and applications. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORZOIYAUOICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthesis Procedures

The synthesis of thienopyrimidine derivatives, including 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.

Cyclocondensation of 2-aminothiophenes

One method for synthesizing thieno[2,3-d]pyrimidines involves the cyclocondensation of 2-aminothiophenes with electrophilic reagents such as \$$\alpha\$$-substituted acetonitriles, formic acid, formamide, or orthoesters in combination with amines, urea, and guanidine. A one-pot synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones can be achieved via base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl isocyanates.

Synthesis from Methyl 3-aminothiophene-2-carboxylate

To synthesize 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones, 0.01 mol of isocyanate or isothiocyanate is added to a solution of 1.57 g (0.01 mol) of methyl 3-aminothiophene-2-carboxylate in anhydrous dioxane. The reaction mixture is heated to 60°C for 6 hours, after which the solvent is removed using a rotary evaporator. 10 mL of a 1M solution of MeONa in methanol is added, and the mixture is heated to 60°C for another 6 hours. The solvent is then removed via rotary evaporation, and the residue is dissolved in 40 mL of water and treated with hydrochloric acid until a weak acid reaction is achieved. The resulting solid product is filtered, washed with water, dried, and recrystallized from i-PrOH:DMF (1:1).

Alkylation of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones

To synthesize alkylated 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones, 0.005 mol of compound 5a-g (where 5a-g represents various 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones) is dissolved in 5 mL of a 1M solution of MeONa in methanol. The solvent is removed via rotary evaporation, and the residue is dissolved in anhydrous DMF, followed by the addition of 0.005 mol of alkylhalogenide. The reaction mixture is heated to 100°C for 5 minutes and then poured into 100 mL of water after 15 minutes. The separated solid product is filtered, dried, and recrystallized from i-PrOH:DMF (1:1).

Synthesis of 2-(pyrimidine-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-ones

To synthesize 2-(pyrimidine-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-ones, 0.01 mol of the corresponding N-(pyrimidin-2-yl)cyanamide and 0.01 mol of strong hydrochloric acid are added to a solution of 1.57 g (0.01 mol) of methyl 3-aminothiophene-2-carboxylate.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with specific enzymes and pathways involved in cancer progression and inflammatory responses.

Anticancer Properties

Several studies have highlighted the anticancer potential of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:

  • Inhibition of MIF : The compound demonstrated an IC50 value of 15 ± 0.8 μM against MIF2, significantly lower than the positive control (4-CPPC) with an IC50 of 47 ± 7.2 μM. This suggests a strong inhibitory effect on tumor-promoting pathways.
CompoundIC50 (μM)
4-CPPC47 ± 7.2
This compound15 ± 0.8

Anti-inflammatory Effects

The compound's ability to modulate immune responses through MIF inhibition enhances its therapeutic potential for treating inflammatory diseases.

Study on Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the thienopyrimidine structure can significantly influence biological activity. For instance:

Compound VariantSubstituentIC50 (μM)
R110None15 ± 0.8
3bBromo7.2 ± 0.6
3iCF₃2.6 ± 0.2

This table illustrates how different substituents can enhance the potency of the compound.

In Vivo Studies

Preclinical models have shown promising results for the use of this compound in various cancers. Its ability to interfere with signaling pathways associated with tumor growth positions it as a candidate for further development.

Mécanisme D'action

The mechanism of action of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization, which leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . This mechanism is crucial for its anticancer activity.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at position 3 enhance stability and may improve binding to hydrophobic enzyme pockets .
  • Bulkier substituents (e.g., benzyl, dimethylphenyl) at position 3 are associated with receptor antagonism (e.g., A2A adenosine receptors) .
  • Heterocyclic substitutions at position 6 (e.g., imidazo[1,2-a]pyridine) significantly enhance antimicrobial potency, particularly against Gram-negative bacteria .

Antimicrobial Activity

  • 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits potent activity against Pseudomonas aeruginosa (MIC < 1 µg/mL), surpassing streptomycin . In contrast, simpler analogs like 3-(4-fluorobenzyl) derivatives show moderate activity against S. aureus and E. coli but lack specificity .

Enzyme Inhibition

  • Derivatives with 5-methyl groups (e.g., 5-methyl-3-phenyl analogs) are reported as acetyl-CoA carboxylase inhibitors, suggesting utility in metabolic disorder therapeutics .

Activité Biologique

The compound 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , also known by its CAS number 1255784-16-7 , is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12_{12}H7_{7}ClN2_{2}O2_{2}S
Molecular Weight: 278.71 g/mol
IUPAC Name: this compound
CAS Number: 1255784-16-7

The structure of this compound features a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent, which is significant for its biological activity.

Anticancer Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, a study evaluated various derivatives and found that modifications in the chlorophenyl group significantly influenced their cytotoxicity against cancer cell lines. The compound demonstrated an IC50_{50} value in the low micromolar range against several cancer types, suggesting it could be a potential lead for anticancer drug development .

Antimicrobial Properties

Thieno[3,2-d]pyrimidine derivatives have also shown notable antimicrobial activity. In vitro studies revealed that these compounds exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to This compound displayed inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

The mechanism of action for This compound is primarily linked to its ability to inhibit specific enzymes involved in cellular proliferation and survival pathways. For example, it has been identified as a potent inhibitor of MIF (Macrophage Migration Inhibitory Factor), an enzyme implicated in cancer progression and inflammation. The compound’s IC50_{50} values for MIF inhibition were recorded at approximately 5.1 ± 0.5 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how different substitutions on the thieno[3,2-d]pyrimidine scaffold affect biological activity. For instance:

CompoundR GroupIC50_{50} (μM)Activity
5aH15 ± 0.8Moderate Inhibition
5bBr7.2 ± 0.6Enhanced Potency
5dCl5.1 ± 0.5High Potency

These findings indicate that halogen substitutions can enhance inhibitory potency against target enzymes .

Case Study 1: Cancer Cell Lines

In a comparative study involving various thieno[3,2-d]pyrimidine derivatives on breast cancer cell lines (MCF-7), This compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted that the chlorophenyl group contributed to increased lipophilicity and cellular uptake .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thieno[3,2-d]pyrimidines showed that This compound effectively inhibited E. coli growth at concentrations as low as 10 μg/mL. This suggests its utility in developing new antibacterial therapies .

Q & A

Q. What are the established synthetic routes for 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via cyclocondensation and alkylation reactions. A common approach involves reacting halogenated intermediates (e.g., α-bromoacetyl derivatives) with heterocyclic amines or thioacetamide in acidic media. For example, 6-hetarylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones are synthesized by reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid, followed by alkylation with benzyl chlorides or chloroacetamides in DMF using K₂CO₃ as a base . Optimization of reaction conditions (solvent, catalyst, temperature) is critical for yield improvement.

Q. How is the antimicrobial activity of this compound evaluated, and what are the key findings?

Antimicrobial activity is assessed using standardized broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative strains (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). The unalkylated thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core exhibits higher activity against S. aureus than Metronidazole and Streptomycin. However, alkylation at position 1 reduces potency, suggesting steric hindrance or electronic effects at this position are critical .

Q. What analytical techniques are used to characterize the compound’s structure and purity?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for unambiguous structural determination, as demonstrated for related thieno-pyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC with UV detection for purity assessment (>95% typically required for biological testing) .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkylated derivatives of this compound?

Alkylation efficiency depends on the electrophile (e.g., benzyl chloride vs. chloroacetamide) and reaction conditions. For example, using DMF as a polar aprotic solvent with K₂CO₃ enhances nucleophilicity at position 1 of the pyrimidine ring. Kinetic studies suggest that reaction times >12 hours at 80°C maximize yields for bulky substituents. Side products, such as dialkylated species, can be minimized by controlling stoichiometry (1:1 molar ratio of core to alkylating agent) .

Q. What structure-activity relationships (SAR) govern its antimicrobial efficacy?

  • Position 1 substituents : Small alkyl groups (e.g., methyl) improve solubility but reduce activity compared to unsubstituted analogs. Benzyl groups introduce steric bulk, further diminishing potency .
  • Thiazole ring at position 6 : Electron-withdrawing groups (e.g., 2-methyl-1,3-thiazol-4-yl) enhance activity against S. aureus by increasing membrane permeability .
  • 3-Chlorophenyl group : The chloro substituent’s meta position optimizes hydrophobic interactions with bacterial enzyme active sites .

Q. How do data contradictions arise in evaluating its biological activity, and how can they be resolved?

Discrepancies in MIC (minimum inhibitory concentration) values may stem from:

  • Strain variability : Clinical vs. lab-adapted strains of S. aureus exhibit differing susceptibility.
  • Assay conditions : Variations in broth media (e.g., cation-adjusted Mueller Hinton vs. RPMI) affect compound solubility.
  • Reference standards : Normalize data using internal controls (e.g., ciprofloxacin for bacteria) and replicate experiments across independent labs .

Q. What strategies are employed to enhance its pharmacokinetic properties for in vivo studies?

  • Prodrug design : Esterification of the dione moiety improves oral bioavailability.
  • Formulation : Nanoparticle encapsulation (e.g., PLGA polymers) enhances stability in plasma.
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., thiophene ring oxidation) for targeted structural modification .

Q. How is computational chemistry applied to predict its binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with bacterial dihydrofolate reductase (DHFR). Key findings:

  • The thieno-pyrimidine core forms π-π stacking with Phe92.
  • The 3-chlorophenyl group occupies a hydrophobic pocket near Val115.
  • Free energy calculations (MM-PBSA) correlate with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.